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Compound of Interest

Compound Name:
4-Ethynyl-2-isopropyl-1-

methoxybenzene

Cat. No.: B13125340

Get Quote

Introduction & Compound Profile
4-Ethynyl-2-isopropylanisole (also known as 1-ethynyl-3-isopropyl-4-methoxybenzene) is a

bifunctional building block featuring a terminal alkyne for bioorthogonal ligation and a sterically

defined anisole core.[1] Structurally, it combines the electron-donating properties of a methoxy

group with the lipophilic bulk of an isopropyl moiety.[1]

This reagent is particularly valuable in Fragment-Based Drug Discovery (FBDD) and Activity-

Based Protein Profiling (ABPP), where it serves as a "clickable" analog of bioactive phenols

and ethers (e.g., thymol, propofol, or carvacrol derivatives).[1] The terminal alkyne allows for

rapid conjugation to azide-tagged biomolecules, polymers, or surface arrays via the Copper(I)-

Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
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Property Specification

Chemical Name 4-Ethynyl-2-isopropylanisole

IUPAC Name 4-Ethynyl-1-methoxy-2-(propan-2-yl)benzene

Precursor CAS 24591-33-1 (4-Bromo-2-isopropylanisole)

Molecular Weight ~174.24 g/mol

Functional Group Terminal Alkyne (C≡CH)

Core Scaffold 2-Isopropylanisole (o-Isopropylanisole)

Solubility High in DMSO, DMF, DCM; Low in Water

Synthesis & Preparation
Note: If the alkyne is not available commercially, it is synthesized from the corresponding

bromide.[1]

The synthesis utilizes a standard Sonogashira coupling starting from 4-Bromo-2-

isopropylanisole (CAS 24591-33-1).[1]

Synthetic Pathway (Graphviz Diagram)
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Figure 1: Synthesis of 4-Ethynyl-2-isopropylanisole via Sonogashira Coupling.

Preparation Protocol
Coupling: Dissolve 4-bromo-2-isopropylanisole (1 equiv) in anhydrous triethylamine (TEA).

Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).[1]
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Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise under inert atmosphere (N₂ or Ar).

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS.

Deprotection: Dissolve the isolated TMS-intermediate in MeOH/DCM (1:1) and add K₂CO₃ (2

equiv).[1] Stir at RT for 2 hours.

Purification: Silica gel chromatography (Hexanes/EtOAc) yields the pure terminal alkyne.[1]

Click Chemistry Protocol (CuAAC)[1][3]
This protocol describes the conjugation of 4-ethynyl-2-isopropylanisole to an azide-

functionalized target (e.g., a protein, peptide, or small molecule scaffold).[1]

Reagents Required[1][2][3][4]
Alkyne: 4-Ethynyl-2-isopropylanisole (10–50 mM stock in DMSO).[1]

Azide: Target molecule with azide handle.[1]

Catalyst: CuSO₄[1][2]·5H₂O (freshly prepared 50 mM in water).[1]

Reductant: Sodium Ascorbate (freshly prepared 100 mM in water).[1]

Ligand: THPTA or TBTA (to protect biomolecules and accelerate reaction).[1]

Note: THPTA is preferred for aqueous/biological systems; TBTA for organic/mixed

solvents.[1]

Solvent: DMSO/Water or tBuOH/Water (1:1).[1]

Step-by-Step Procedure
Preparation:

Prepare the Click Cocktail premix (if performing multiple reactions) or add sequentially.

Premix ratio: 1 part CuSO₄ : 2 parts Ligand (THPTA/TBTA).[1]
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Reaction Assembly:

In a microcentrifuge tube or HPLC vial, combine:

1. Solvent (to final volume).

2. Azide (Final conc: 10–100 µM).

3. Alkyne (4-Ethynyl-2-isopropylanisole): Add to reach 2–5x molar excess over azide (e.g.,

200 µM).[1]

Critical: Due to the lipophilicity of the isopropyl group, ensure the final organic co-

solvent (DMSO) concentration is sufficient (≥20%) to prevent precipitation of the

alkyne.[1]

4. Click Cocktail (Cu-Ligand): Final conc 100 µM Cu.

5. Sodium Ascorbate: Add last to initiate.[1] Final conc 500 µM (5–10 equiv).[1]

Incubation:

Vortex gently.[1]

Incubate at Room Temperature (25°C) for 1 hour in the dark.

Optional: For low-concentration biomolecules, incubate overnight at 4°C.

Termination & Work-up:

Small Molecules: Dilute with EtOAc, wash with brine/EDTA (to remove Cu), and dry.[1]

Proteins/Biomolecules: Desalt using a spin column (e.g., PD-10) or precipitate with cold

acetone to remove excess reagents.[1]

Mechanistic Flow (Graphviz Diagram)
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Figure 2: Mechanism of CuAAC reaction yielding the regioselective 1,4-triazole product.

Applications & Rationale
A. Fragment-Based Drug Discovery (FBDD)
The 2-isopropylanisole motif is a privileged scaffold found in various bioactive natural products

and drugs.[1]

Rationale: By using 4-ethynyl-2-isopropylanisole, researchers can "click" this lipophilic,

sterically demanding fragment onto a core scaffold to probe hydrophobic pockets in enzymes

or receptors.[1]

Steric Probe: The isopropyl group at the ortho position (relative to methoxy) creates a

defined steric shape that differs from simple phenyl or methyl-substituted analogs.[1]

B. Activity-Based Protein Profiling (ABPP)
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This reagent can serve as a "minimalist" probe for enzymes that recognize phenolic/anisolic

substrates (e.g., oxidoreductases, specific transferases).[1]

Workflow:

Incubate proteome with a probe derivative.[1]

Perform Click reaction with a fluorescent azide (e.g., Azide-Fluor 488) or Biotin-Azide.[1]

Analyze via SDS-PAGE or Mass Spectrometry.[1]

C. Material Functionalization
The lipophilicity of the isopropyl group modifies the surface properties of hydrophilic polymers

(e.g., PEG, PVA) when conjugated.[1]

Effect: Increases hydrophobicity and can alter cell adhesion properties on hydrogels.[1]

Troubleshooting & Optimization
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Issue Possible Cause Solution

Precipitation
Alkyne is lipophilic; low

solubility in aqueous buffer.[1]

Increase DMSO/DMF co-

solvent to 20–50%.[1] Use

THPTA ligand to solubilize Cu

species.[1]

Low Yield Oxidation of Cu(I) to Cu(II).[1]

Use fresh Ascorbate.[1] Degas

solvents (bubble N₂).[1]

Perform under inert

atmosphere.

Non-Specific Binding
Hydrophobic interaction of the

reagent with proteins.[1]

Include 0.1% Triton X-100 or

Tween-20 in the reaction

buffer.[1]

Slow Reaction
Steric hindrance near the

reaction site.[1]

Although the ethynyl is para to

the methoxy, the meta-

isopropyl adds bulk.[1]

Increase Temperature to 37°C

or reaction time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Click Chemistry Reagents using 4-
Ethynyl-2-isopropylanisole]. BenchChem, [2026]. [Online PDF]. Available at:
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reagents-using-4-ethynyl-2-isopropylanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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